Cas no 211315-03-6 (2-(naphthalen-2-yl)propan-1-amine)

2-(Naphthalen-2-yl)propan-1-amine is a naphthalene-based amine compound featuring a propylamine side chain at the 2-position of the naphthalene ring. This structure imparts unique physicochemical properties, including enhanced lipophilicity and aromatic interactions, making it valuable in pharmaceutical and material science applications. The compound serves as a versatile intermediate in organic synthesis, particularly for the development of bioactive molecules, ligands, and functional materials. Its rigid naphthalene core contributes to stability, while the primary amine group offers reactivity for further derivatization, such as amidation or Schiff base formation. The compound exhibits potential utility in catalysis, polymer modification, and drug design due to its balanced hydrophobicity and structural tunability.
2-(naphthalen-2-yl)propan-1-amine structure
211315-03-6 structure
Product name:2-(naphthalen-2-yl)propan-1-amine
CAS No:211315-03-6
MF:C13H15N
MW:185.264903306961
CID:6076836
PubChem ID:28882

2-(naphthalen-2-yl)propan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-(naphthalen-2-yl)propan-1-amine
    • beta-Methyl-2-naphthaleneethanamine
    • EN300-1854102
    • SCHEMBL1984485
    • DTXSID301302628
    • 211315-03-6
    • Inchi: 1S/C13H15N/c1-10(9-14)12-7-6-11-4-2-3-5-13(11)8-12/h2-8,10H,9,14H2,1H3
    • InChI Key: NBZVFBYLIGGNTN-UHFFFAOYSA-N
    • SMILES: NCC(C)C1C=CC2C=CC=CC=2C=1

Computed Properties

  • Exact Mass: 185.120449483g/mol
  • Monoisotopic Mass: 185.120449483g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 178
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26Ų
  • XLogP3: 3.1

2-(naphthalen-2-yl)propan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1854102-2.5g
2-(naphthalen-2-yl)propan-1-amine
211315-03-6
2.5g
$1089.0 2023-09-18
Enamine
EN300-1854102-10.0g
2-(naphthalen-2-yl)propan-1-amine
211315-03-6
10g
$4545.0 2023-06-02
Enamine
EN300-1854102-0.5g
2-(naphthalen-2-yl)propan-1-amine
211315-03-6
0.5g
$535.0 2023-09-18
Enamine
EN300-1854102-0.05g
2-(naphthalen-2-yl)propan-1-amine
211315-03-6
0.05g
$468.0 2023-09-18
Enamine
EN300-1854102-1.0g
2-(naphthalen-2-yl)propan-1-amine
211315-03-6
1g
$1057.0 2023-06-02
Enamine
EN300-1854102-0.1g
2-(naphthalen-2-yl)propan-1-amine
211315-03-6
0.1g
$490.0 2023-09-18
Enamine
EN300-1854102-5g
2-(naphthalen-2-yl)propan-1-amine
211315-03-6
5g
$1614.0 2023-09-18
Enamine
EN300-1854102-10g
2-(naphthalen-2-yl)propan-1-amine
211315-03-6
10g
$2393.0 2023-09-18
Enamine
EN300-1854102-0.25g
2-(naphthalen-2-yl)propan-1-amine
211315-03-6
0.25g
$513.0 2023-09-18
Enamine
EN300-1854102-5.0g
2-(naphthalen-2-yl)propan-1-amine
211315-03-6
5g
$3065.0 2023-06-02

Additional information on 2-(naphthalen-2-yl)propan-1-amine

Introduction to 2-(naphthalen-2-yl)propan-1-amine (CAS No. 211315-03-6)

2-(naphthalen-2-yl)propan-1-amine, identified by the Chemical Abstracts Service Number (CAS No.) 211315-03-6, is a significant compound in the realm of pharmaceutical and biochemical research. This molecule, featuring a naphthalene ring connected to a propylamine moiety, has garnered attention due to its structural versatility and potential applications in drug discovery and molecular biology.

The structural framework of 2-(naphthalen-2-yl)propan-1-amine consists of a fused aromatic system (naphthalene) linked to an aliphatic amine group. This combination allows for diverse interactions with biological targets, making it a valuable scaffold for medicinal chemists. The naphthalene ring, known for its stability and hydrophobic properties, provides a robust backbone, while the propylamine side chain introduces basicity and reactivity, enabling functionalization and further derivatization.

In recent years, the exploration of aromatic amine derivatives has seen substantial growth, particularly in the development of novel therapeutic agents. The presence of both naphthalene and amine functionalities in 2-(naphthalen-2-yl)propan-1-amine positions it as a promising candidate for various pharmacological applications. Studies have highlighted its potential role in modulating enzyme activity and receptor binding, which are critical for treating a range of diseases.

One of the most compelling aspects of 2-(naphthalen-2-yl)propan-1-amine is its utility as an intermediate in synthesizing more complex molecules. Researchers have leveraged this compound to develop novel inhibitors targeting enzymes involved in metabolic pathways and signal transduction. For instance, derivatives of this structure have been investigated for their ability to inhibit kinases and phosphodiesterases, which are key players in cancer and inflammatory diseases.

The pharmacokinetic profile of 2-(naphthalen-2-yl)propan-1-amine is another area of interest. Its molecular structure suggests favorable properties such as solubility and metabolic stability, which are essential for drug candidates. Preclinical studies have begun to explore its absorption, distribution, metabolism, and excretion (ADME) characteristics, providing insights into its potential as a lead compound.

Advances in computational chemistry have further enhanced the understanding of 2-(naphthalen-2-yl)propan-1-amine's interactions with biological targets. Molecular docking simulations and quantum mechanical calculations have been employed to predict binding affinities and identify key residues involved in molecular recognition. These computational approaches complement experimental efforts, accelerating the discovery process.

The synthesis of 2-(naphthalen-2-yl)propan-1-amine involves multi-step organic reactions that require precise control over reaction conditions. Recent methodologies have focused on improving yield and purity through catalytic processes and green chemistry principles. For example, transition metal-catalyzed cross-coupling reactions have been utilized to construct the naphthalene-propane linkage efficiently.

In the context of drug development, 2-(naphthalen-2-yl)propan-1-amine has been incorporated into libraries designed for high-throughput screening (HTS). These libraries enable rapid identification of bioactive compounds by testing thousands of molecules against specific biological targets. The structural features of this compound make it a valuable addition to such screens, particularly for identifying novel therapeutics.

Emerging research also suggests potential applications of 2-(naphthalen-2-yll)-propan-l-am ine in materials science. Its ability to form stable complexes with metal ions has led to investigations into its use as a ligand in coordination chemistry. Such complexes exhibit unique properties that could be exploited in catalysis and nanotechnology.

The future direction of research on CAS No. 211315036 is likely to expand into new therapeutic areas. Ongoing studies aim to uncover additional biological activities and optimize its pharmacological properties through structure-based drug design. Collaborative efforts between academia and industry are expected to drive innovation, translating laboratory findings into clinical applications.

In summary, CAS No 211315036 exhibits multifaceted potential across pharmaceuticals,biochemistry ,and materials science . Its unique structural features make it a versatile scaffold for developing novel agents with therapeutic benefits . As research progresses ,the full spectrum of applications for this compound will continue to unfold ,offering exciting opportunities for scientific advancement .

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